Boc-L-threonine

Catalog No.
S755206
CAS No.
2592-18-9
M.F
C9H17NO5
M. Wt
219.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-threonine

CAS Number

2592-18-9

Product Name

Boc-L-threonine

IUPAC Name

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1

InChI Key

LLHOYOCAAURYRL-RITPCOANSA-N

SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O

Synonyms

Boc-L-threonine;2592-18-9;Boc-Thr-OH;N-Boc-L-threonine;N-(tert-Butoxycarbonyl)-L-threonine;MFCD00065946;SBB065846;(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoicacid;(2S,3R)-2-(tert-Butoxycarbonylamino)-3-hydroxybutanoicacid;(2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoicacid;Boc-L-Thr-OH;N-tert-Butoxycarbonyl-L-threonine;(2S,3R)-2-[(tert-butoxy)carbonylamino]-3-hydroxybutanoicacid;n-boc-threonine;N-TERT-BUTOXYCARBONYLTHREONINE;N-Boc-(L)-threonine;PubChem11169;AC1MC5MB;t-butyloxycarbonyl-threonine;SCHEMBL708582;t-butyloxycarbonyl-L-threonine;tert.butyloxycarbonyl-threonine;L-Threonine,N-BOCprotected;Jsp005109;CHEMBL1221956

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O

Peptide Synthesis:

Boc-L-threonine, also known as N-(tert-Butoxycarbonyl)-L-threonine, is a valuable building block in the field of peptide synthesis. The "Boc" group protects the amino group of the threonine molecule, allowing for the selective formation of peptide bonds between Boc-L-threonine and other amino acids. This controlled approach is crucial for constructing peptides with specific sequences, which are essential for studying protein function, developing new drugs, and exploring various biological processes [].

Synthesis of Threonine Derivatives:

Boc-L-threonine serves as a versatile starting material for the synthesis of various threonine derivatives. These derivatives can be used to investigate the specific roles of different functional groups on the threonine molecule in various contexts. For example, modifications can be made to the hydroxyl group or the side chain of threonine to create probes for studying protein interactions, enzymes, and cellular processes [].

Research in Glycoscience:

Boc-L-threonine finds applications in glycoscience, the study of carbohydrates and their interactions with other molecules. It can be used to synthesize glycosylated peptides, which are important for understanding cell-cell communication, signal transduction, and immune function. By incorporating Boc-L-threonine into these molecules, researchers can investigate the impact of threonine on the properties and functions of glycosylated peptides.

Studies on Protein Folding and Stability:

Boc-L-threonine can be employed in research on protein folding and stability. By incorporating it into model peptides, scientists can explore how the presence of threonine affects the folding process, stability, and interactions of these peptides. This knowledge can contribute to a better understanding of protein misfolding diseases like Alzheimer's and Parkinson's [].

Boc-L-threonine is a derivative of the naturally occurring amino acid L-threonine. It contains a protecting group, tert-butyloxycarbonyl (Boc), attached to the amino group of threonine. This modification allows for the controlled incorporation of L-threonine into peptides while preventing unwanted reactions with the amino group during synthesis [].


Molecular Structure Analysis

Boc-L-threonine possesses a unique structure with several key features:

  • Central Carbon Chain: The core structure is a four-carbon chain with a carboxylic acid group at one end and a hydroxyl group on the side chain (beta-position) [].
  • L-Stereoisomer: The amino acid moiety (threonine) is in the L-configuration, essential for proper protein function [].
  • Boc Protecting Group: The bulky Boc group shields the amino group, preventing its participation in reactions until strategically removed during peptide synthesis [].

Chemical Reactions Analysis

Boc-L-threonine is involved in several key reactions:

  • Peptide Bond Formation: The primary use of Boc-L-threonine is in peptide synthesis. The Boc group is selectively removed, allowing the free amino group to react with the carboxyl group of another amino acid, forming a peptide bond. This process can be repeated to create peptides of varying lengths and sequences.

An example of the reaction for peptide bond formation between Boc-L-threonine and another amino acid (R-COOH) is:

Boc-L-Thr-OH + R-COOH --> Boc-L-Thr-CO-NH-R + H2O
  • Boc Deprotection: The Boc group is typically removed using acidic conditions, such as trifluoroacetic acid (TFA), to reveal the free amino group for further reactions.

Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [].
  • Melting Point: Approximately 120-125 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol [].
  • Stability: Relatively stable under dry conditions but can hydrolyze in acidic or basic solutions [].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2592-18-9

Dates

Modify: 2023-08-15
Wang et al. Beta-lactone probes identify a papain-like peptide ligase in Arabidopsis thaliana Nature Chemical Biology, doi: 10.1038/nchembio.104, published online 27 July 2008. http://www.nature.com/naturechemicalbiology
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

Explore Compound Types